3-(8-Pentadecenyl)-1,2-benzenediol
Overview
Description
3-(8-Pentadecenyl)-1,2-benzenediol, also known as cardanol, is a naturally occurring phenolic lipid derived from the shell of cashew nuts. This compound is characterized by a long aliphatic side chain attached to a benzene ring with two hydroxyl groups. It is known for its unique chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Pentadecenyl)-1,2-benzenediol typically involves the extraction of cashew nut shell liquid (CNSL), which contains cardanol as a major component. The extraction process includes the following steps:
Extraction: CNSL is extracted from cashew nut shells using solvents such as hexane or supercritical carbon dioxide.
Purification: The extracted CNSL is then purified to isolate cardanol.
Industrial Production Methods
Industrial production of cardanol involves large-scale extraction and purification processes. The CNSL is heated to decarboxylate anacardic acid into cardanol. The resulting mixture is then subjected to further purification to obtain high-purity cardanol .
Chemical Reactions Analysis
Types of Reactions
3-(8-Pentadecenyl)-1,2-benzenediol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the aliphatic side chain, altering the compound’s properties.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Peroxy acids are commonly used as oxidizing agents to epoxidize cardanol.
Reduction: Hydrogenation catalysts such as palladium on carbon can be used for reduction reactions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Epoxidized Cardanol: Used in the production of polyols and polyurethanes.
Hydrogenated Cardanol: Modified cardanol with altered aliphatic side chains.
Substituted Derivatives: Various functionalized cardanol derivatives with different properties.
Scientific Research Applications
3-(8-Pentadecenyl)-1,2-benzenediol has numerous scientific research applications:
Chemistry: Used as a raw material for the synthesis of polymers, resins, and surfactants.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of 3-(8-Pentadecenyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene ring can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: Cardanol can disrupt bacterial cell membranes, leading to cell death.
Anti-inflammatory Activity: The compound can inhibit the activity of enzymes involved in inflammation.
Comparison with Similar Compounds
3-(8-Pentadecenyl)-1,2-benzenediol is unique compared to other similar compounds due to its long aliphatic side chain and phenolic structure. Similar compounds include:
Properties
IUPAC Name |
3-[(E)-pentadec-8-enyl]benzene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOCLAPCXDOJRL-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2764-91-2 | |
Record name | 1,2-Benzenediol, 3-(8-pentadecenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2764-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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